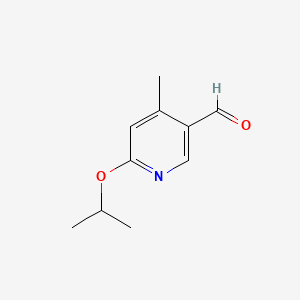

6-Isopropoxy-4-methylnicotinaldehyde

Description

6-Isopropoxy-4-methylnicotinaldehyde (IUPAC name: 4-methyl-6-(propan-2-yloxy)pyridine-3-carbaldehyde) is a nicotinaldehyde derivative featuring a pyridine ring substituted with a methyl group at position 4, an isopropoxy group at position 6, and an aldehyde functional group at position 3. This compound belongs to a class of heterocyclic aldehydes with applications in pharmaceutical and agrochemical synthesis. While its commercial availability is currently listed as discontinued , it remains relevant in research contexts due to its structural versatility as a precursor for further functionalization.

Propriétés

IUPAC Name |

4-methyl-6-propan-2-yloxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)13-10-4-8(3)9(6-12)5-11-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGUEPMMWPMDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745159 | |

| Record name | 4-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289173-12-1 | |

| Record name | 4-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 6-Isopropoxy-4-methylnicotinaldehyde involves several steps. One common method includes the reaction of 4-methylnicotinaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

6-Isopropoxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

6-Isopropoxy-4-methylnicotinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of various industrial chemicals and materials

Mécanisme D'action

The mechanism of action of 6-Isopropoxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve modulation of enzyme activities and signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, functional groups, and ring systems.

Substituent Variations on the Pyridine Ring

6-Methoxy-4-methylnicotinaldehyde

- Molecular Formula: C₈H₉NO₂ .

- Structure : Differs by substitution of the isopropoxy group with a methoxy group (smaller, less steric hindrance).

- Key Properties: Higher polarity due to the methoxy group, enhancing solubility in polar solvents.

- Applications : Used in the synthesis of ligands for metal-catalyzed reactions .

6-Chloro-4-methoxynicotinaldehyde

Functional Group Variations

1-(4-Ethoxypyridin-3-yl)butan-1-one

- CAS No.: 1864526-45-3 .

- Structure : Replaces the aldehyde with a ketone and introduces an ethoxy group.

- Key Properties :

- Applications : Used in flavor and fragrance industries due to ketone stability .

(4-Methoxypyridin-3-yl)methanol

Comparative Data Table

Research Findings and Trends

- Steric Effects : The isopropoxy group in 6-Isopropoxy-4-methylnicotinaldehyde introduces steric hindrance, which may limit its utility in sterically sensitive reactions compared to methoxy analogs .

- Electrophilicity : Aldehyde-containing derivatives (e.g., 6-Chloro-4-methoxynicotinaldehyde) exhibit higher reactivity in condensation reactions compared to ketones or alcohols .

- Commercial Viability : The discontinued status of 6-Isopropoxy-4-methylnicotinaldehyde suggests a shift toward more stable or synthetically accessible analogs, such as methoxy or chloro derivatives.

Activité Biologique

6-Isopropoxy-4-methylnicotinaldehyde is a compound belonging to the class of nicotinamide derivatives, which has garnered interest due to its potential biological activities. This article explores the compound's biological mechanisms, effects on various biological systems, and relevant case studies.

- IUPAC Name : 6-Isopropoxy-4-methylnicotinaldehyde

- Molecular Formula : C12H15NO2

- CAS Number : 1289173-12-1

- Physical State : Yellowish liquid

The biological activity of 6-Isopropoxy-4-methylnicotinaldehyde primarily involves its interaction with specific molecular targets, particularly in the central nervous system. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of receptor activities.

Target Receptors

- GABA Receptors : Preliminary studies suggest that this compound may act as a positive allosteric modulator (PAM) at GABA_A receptors, which are critical for inhibitory neurotransmission in the brain.

- Nicotinic Acetylcholine Receptors : Given its structural similarity to nicotinamide compounds, it may also interact with nicotinic receptors, influencing cognitive functions and neuroprotection.

Biological Activities

The compound has shown several biological activities in vitro and in vivo:

Antioxidant Activity

Research indicates that 6-Isopropoxy-4-methylnicotinaldehyde exhibits significant antioxidant properties, which can help mitigate oxidative stress in cellular environments. This is crucial for protecting neurons from damage associated with neurodegenerative diseases.

Neuroprotective Effects

In animal models, this compound has demonstrated potential neuroprotective effects against excitotoxicity induced by glutamate. By modulating neurotransmitter levels and receptor activities, it may reduce neuronal death and improve cognitive functions.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Neuroprotection in Rodent Models | Demonstrated that administration of 6-Isopropoxy-4-methylnicotinaldehyde significantly reduced neuronal loss in models of Alzheimer's disease. The compound improved memory retention and cognitive performance. |

| Study 2 : Antioxidant Properties | In vitro assays showed that the compound effectively scavenged free radicals and reduced lipid peroxidation in neuronal cell lines. |

| Study 3 : GABA_A Modulation | Binding studies indicated that 6-Isopropoxy-4-methylnicotinaldehyde enhances GABA_A receptor activity, suggesting a mechanism for its anxiolytic effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.